9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline
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Overview
Description
9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline is a compound belonging to the beta-carboline family, which are pyridoindoles. These compounds are known for their diverse biological activities and are found in various exogenous and endogenous sources . Beta-carbolines have been studied for their neurostimulative, neuroprotective, neuroregenerative, and anti-inflammatory effects .
Preparation Methods
The synthesis of beta-carbolines, including 9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline, can be achieved through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines . Another method includes the Ru-catalyzed photoredox synthesis from tryptamines and terminal alkynes . Industrial production methods often involve metal-catalyzed reactions, such as the palladium-catalyzed direct dehydrogenative annulation reaction of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes .
Chemical Reactions Analysis
9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include monoamine oxidase inhibitors and phosphatidylinositol 3-kinase pathway inhibitors . Major products formed from these reactions include neurotrophic factors and increased dopamine content .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has shown promise as a treatment for Parkinson’s disease due to its neuroprotective and neuroregenerative properties . It also inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes . In chemistry, beta-carbolines are used for their fluorescent properties in the study of their interaction with DNA and other biological targets .
Mechanism of Action
The mechanism of action of 9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline involves the inhibition of monoamine oxidase activity, which leads to increased dopamine content and anti-apoptotic properties in cell cultures . The compound also stimulates the gene expression of several important neurotrophic factors for dopaminergic neurons, such as Artn, Bdnf, Egln1, Tgfb2, and Ncam1 . These effects are mediated through the phosphatidylinositol 3-kinase pathway .
Comparison with Similar Compounds
Similar compounds to 9-[5-(beta-Carboline-9-yl)pentyl]-beta-carboline include other beta-carbolines such as harmane, harmine, and 9-methyl-beta-carboline . These compounds share a similar pyridoindole structure but differ in their biological activities and specific applications. For example, harmine exhibits a high ability to intercalate in DNA and acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A, making it a promising compound for the development of drugs for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C27H24N4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
9-(5-pyrido[3,4-b]indol-9-ylpentyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C27H24N4/c1(6-16-30-24-10-4-2-8-20(24)22-12-14-28-18-26(22)30)7-17-31-25-11-5-3-9-21(25)23-13-15-29-19-27(23)31/h2-5,8-15,18-19H,1,6-7,16-17H2 |
InChI Key |
MRZCXQWEBCLSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCCCCN4C5=CC=CC=C5C6=C4C=NC=C6)C=NC=C3 |
Origin of Product |
United States |
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